Tridecyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6130. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

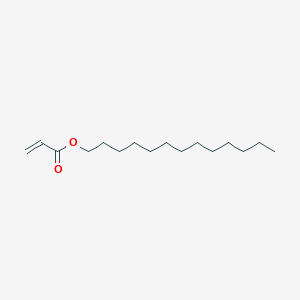

Structure

3D Structure

Properties

IUPAC Name |

tridecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-18-16(17)4-2/h4H,2-3,5-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOALFFJGWSCQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051987 | |

| Record name | Tridecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, tridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150 °C @ 10 MM HG | |

| Record name | TRIDECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

132 °C (OPEN CUP) | |

| Record name | TRIDECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | TRIDECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 | |

| Record name | TRIDECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3076-04-8 | |

| Record name | Tridecyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3076-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003076048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIDECYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, tridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B65OMU9HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6078 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Tridecyl Acrylate (CAS 3076-04-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecyl acrylate (B77674) (TDA), CAS number 3076-04-8, is an acrylic acid ester characterized by a long alkyl chain. This monomer is a clear, colorless to slightly yellow liquid insoluble in water but soluble in various organic solvents.[1] Primarily utilized as a monomer in the synthesis of polymers and copolymers, TDA imparts specific properties such as hydrophobicity, flexibility, and thermal stability to the resulting materials.[2] These characteristics make it a valuable component in the formulation of adhesives, coatings, resins, and specialty chemicals.[2] While its primary applications are industrial, the unique properties conferred by the tridecyl group make polymers derived from it relevant for consideration in biomedical fields, particularly in the development of medical adhesives, transdermal drug delivery systems, and biocompatible materials where tuning polymer hydrophobicity is critical. This guide provides a comprehensive overview of the physicochemical properties, safety data, synthesis, and analysis of tridecyl acrylate, with a focus on its potential relevance to the field of drug development.

Chemical and Physical Properties

This compound is the ester of acrylic acid and tridecyl alcohol. Its long alkyl chain significantly influences its physical properties, leading to low water solubility and a high boiling point compared to shorter-chain acrylates.

| Property | Value | Reference(s) |

| CAS Number | 3076-04-8 | [2][3] |

| Molecular Formula | C₁₆H₃₀O₂ | [2][3] |

| Molecular Weight | 254.41 g/mol | [2][3] |

| IUPAC Name | Tridecyl prop-2-enoate | [1] |

| Synonyms | 2-Propenoic acid, tridecyl ester; Acrylic acid tridecyl ester | [2][4] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][5] |

| Density | 0.88 g/cm³ to 0.881 g/cm³ at 25°C | [1][2][6] |

| Boiling Point | 150°C at 10 mmHg; 290-330°C at 760 mmHg | [1][2] |

| Melting Point | -20 to -75 °C | [1] |

| Flash Point | >100°C to 118°C | [1][2][6] |

| Refractive Index | ~1.447 at 25°C | [7] |

| Vapor Pressure | 0.00027 mmHg to 0.01 mmHg at 25°C | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, toluene) | [1][4] |

| Viscosity | 10 cP at 25°C | [6][7] |

Safety and Toxicology

This compound requires careful handling due to its potential for irritation. As with other acrylates, the monomer can be a skin sensitizer. The toxicity of acrylates generally decreases with increasing molecular weight.

| Hazard Type | GHS Classification & Statements | Reference(s) |

| GHS Pictograms | Irritant (❗), Health Hazard (☣️), Environmental Hazard (t️) | [3][4] |

| GHS Signal Word | Danger / Warning | [3][4] |

| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long-lasting effects. | [3][4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [3][4] |

| Acute Toxicity (Oral) | LD50 (Rat): 44,700 uL/kg (Details of toxic effects not reported other than lethal dose value). | [8] |

| Eye Irritation | Tested on rabbit eyes, it was rated 2 on a scale of 1 to 10 (most severe) for injury after 24 hours. | [9] |

| Other Hazards | May polymerize hazardously if not properly inhibited. Stabilizers like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) are typically added.[9] |

Experimental Protocols and Methodologies

Detailed experimental data for this compound is not widely published in academic literature; however, standard organic chemistry procedures for the synthesis, analysis, and polymerization of long-chain acrylates are applicable. The following sections provide detailed representative methodologies.

Synthesis: Esterification of Tridecyl Alcohol

This compound is commercially produced via the esterification of tridecyl alcohol with acrylic acid or by transesterification with another acrylate ester, such as methyl acrylate.[9]

Caption: General workflow for the synthesis of this compound via acid-catalyzed esterification.

Illustrative Protocol for Synthesis:

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: The flask is charged with tridecyl alcohol (1.0 eq), acrylic acid (1.2 eq), a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.02 eq), and a polymerization inhibitor such as MEHQ (200 ppm). Toluene is added as the solvent to facilitate azeotropic removal of water.

-

Reaction: The mixture is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.

-

Workup: The reaction mixture is cooled to room temperature and transferred to a separatory funnel. It is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Isolation: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Analysis: Gas Chromatography (GC)

The purity of this compound and the quantification of residual monomers in polymeric materials are typically determined using gas chromatography.[9][10]

Caption: Standard workflow for the quantitative analysis of this compound using gas chromatography.

Illustrative Protocol for GC Analysis:

-

Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethyl acetate) at known concentrations. Add a consistent amount of an internal standard (e.g., dodecane) to each.

-

Sample Preparation: Accurately weigh the sample to be analyzed. If it is a polymer, dissolve it in a solvent and precipitate the polymer with a non-solvent like methanol.[10] Dilute the supernatant containing the monomer to a known volume, adding the same internal standard.

-

GC Conditions:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Column: A polar capillary column such as a DB-WAX (or equivalent) is suitable.[10]

-

Temperatures: Injector at 250°C, Detector at 275°C.

-

Oven Program: Start at 50°C, ramp up to 300°C at a rate of 15°C/min.

-

Carrier Gas: Helium or Nitrogen.

-

-

Analysis: Inject the prepared standards and samples into the GC.

-

Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration for the standards. Use this curve to determine the concentration of this compound in the prepared samples.

Polymerization

This compound can be polymerized or copolymerized using standard free-radical polymerization techniques. The long alkyl chain reduces the glass transition temperature (Tg) of the resulting polymer, making it soft and rubbery at room temperature.

Illustrative Protocol for Free-Radical Polymerization:

-

Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add this compound monomer and a solvent (e.g., toluene).

-

Initiation: Purge the system with nitrogen for 30 minutes to remove oxygen. Heat the mixture to the desired reaction temperature (e.g., 70-80°C).

-

Reaction: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to start the polymerization.

-

Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by measuring the viscosity of the solution or by taking samples for solid content analysis.

-

Termination & Isolation: Once the desired conversion is achieved, cool the reaction to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as cold methanol, while stirring.

-

Drying: Collect the precipitated poly(this compound) by filtration and dry it in a vacuum oven until a constant weight is achieved.

Relevance and Applications in Drug Development

While not a therapeutic agent itself, this compound serves as a functional monomer for creating polymers with properties relevant to the pharmaceutical and medical device industries. The biocompatibility of polyacrylates is well-established, with polymers like poly(methyl methacrylate) (PMMA) used in bone cements and dental applications.[5][11]

The key contribution of a long-chain acrylate like TDA is the ability to precisely control the physicochemical properties of a copolymer.

Caption: Logical relationship showing how this compound as a comonomer influences polymer properties for drug development applications.

-

Medical Adhesives: Acrylic-based pressure-sensitive adhesives (PSAs) are widely used for skin-contact applications, including wound dressings and securing medical devices.[1][2] Copolymerizing with this compound can enhance the hydrophobicity and tackiness of the adhesive, improving its performance on skin, especially for extended wear.[3]

-

Transdermal Drug Delivery Systems (TDDS): The polymer matrix in a transdermal patch controls the release rate of the drug. By incorporating hydrophobic monomers like TDA, formulators can modify the polarity of the polymer matrix. This is critical for optimizing the solubility and diffusion of lipophilic drugs, thereby controlling their release profile and permeation through the skin.[2][12]

-

Nanoparticle Drug Carriers: Amphiphilic block copolymers can self-assemble into micelles or nanoparticles for encapsulating poorly water-soluble drugs.[13][14] A block containing this compound could form a highly hydrophobic core, increasing the loading capacity and stability of lipophilic therapeutic agents.

References

- 1. Acrylic | Avery Dennison [medical.averydennison.com]

- 2. Synthetic Pressure Sensitive Adhesives for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymerscience.com [polymerscience.com]

- 4. polymerscience.com [polymerscience.com]

- 5. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Biocompatible Medical Adhesives for Reliable Device Manufacturing - INCURE INC. [incurelab.com]

- 9. This compound | C16H30O2 | CID 18316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of multiple-layer polymeric particles for targeted and controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Tridecyl Acrylate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acrylate (B77674) is an organic compound classified as an acrylate ester. It is a monomer that can undergo polymerization to form various polymers with a wide range of applications, including as a comonomer in the production of lubricating oil additives. This technical guide provides an in-depth overview of the core physicochemical properties of tridecyl acrylate, its synthesis, and common characterization methods.

Core Properties and Data

This compound is a clear, colorless liquid that is insoluble in water but soluble in organic solvents.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C16H30O2 | [2][3][4][5][6] |

| Molecular Weight | 254.41 g/mol | [2][3][4][5][6] |

| IUPAC Name | tridecyl prop-2-enoate | [2] |

| CAS Number | 3076-04-8 | [3] |

| Density | 0.88 g/cm³ | [5] |

| Boiling Point | 150 °C @ 10 mmHg | [2] |

| Melting Point | -20 to -75 °C | [5] |

| Flash Point | 132 °C (open cup) | [2] |

| Solubility in Water | Insoluble | [2][5] |

| Refractive Index | 1.420 | [5] |

| Vapor Pressure | 0.01 mmHg | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of tridecyl alcohol with acrylic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general chemical equation for this reaction is:

CH₂=CHCOOH + C₁₃H₂₇OH → CH₂=CHCOOC₁₃H₂₇ + H₂O

A generalized experimental protocol for the synthesis of this compound via direct esterification is outlined below.

Experimental Protocol: Synthesis via Direct Esterification

Materials:

-

Tridecyl alcohol

-

Acrylic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone)

-

Solvent (e.g., toluene)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add tridecyl alcohol, a slight molar excess of acrylic acid (e.g., 1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%), and a small amount of hydroquinone (B1673460) as a polymerization inhibitor.

-

Add toluene (B28343) as a solvent to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials.

-

The resulting crude this compound can be further purified by vacuum distillation if necessary.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound. The characteristic peaks for the vinyl protons and the ester group can confirm the successful synthesis of the acrylate ester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. The presence of a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹ and C=C stretching from the acrylate group confirms the ester functionality.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the compound and confirm its molecular weight. The gas chromatogram will show the retention time of the compound, and the mass spectrum will provide its mass-to-charge ratio. High-performance liquid chromatography (HPLC) can also be utilized for purity assessment.[7]

Polymerization of this compound

This compound can undergo polymerization, typically via free-radical polymerization, to form poly(this compound). This process involves three main stages: initiation, propagation, and termination. The polymerization can be initiated using thermal initiators (e.g., AIBN) or photoinitiators.

Caption: Free-radical polymerization of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical workflow from starting materials to the final purified product.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. CN103214372A - Synthesis method of tridecyl trimellitate - Google Patents [patents.google.com]

- 2. This compound | C16H30O2 | CID 18316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN1095827C - Method for esterification of acrylic acid with alkanols - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

A Comprehensive Technical Guide to the Physical Properties of Tridecyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of tridecyl acrylate (B77674) monomer. The information presented herein is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, synthesis, and safety assessments. This document summarizes key quantitative data in a structured format, outlines relevant experimental methodologies, and provides a visual workflow for the physical characterization process.

Core Physical Properties of Tridecyl Acrylate

This compound is a specialty monomer, appearing as a clear, colorless to slightly yellow liquid at room temperature.[1][2] It is characterized by its insolubility in water and solubility in many organic solvents.[1][2] The long tridecyl chain imparts flexibility and hydrophobicity to polymers derived from this monomer. The following table summarizes the key physical properties of this compound, compiled from various technical sources.

| Property | Value | Units | Conditions |

| Molecular Weight | 254.41 | g/mol | |

| Chemical Formula | C16H30O2 | ||

| Appearance | Clear, colorless to slightly yellow liquid | ||

| Density | 0.873 - 0.881 | g/cm³ | at 25°C |

| Boiling Point | 150 | °C | at 10 mmHg |

| 290 - 330 | °C | at 760 mmHg | |

| Melting Point | -20 to -75 | °C | |

| Viscosity | 10 | cP | at 25°C |

| Refractive Index | 1.420 - 1.4474 | at 20°C or 25°C | |

| Flash Point | 118 - 132 | °C | Open Cup |

| Vapor Pressure | 0.00027 - 0.01 | mmHg | at 25°C |

| Solubility in Water | Insoluble |

Experimental Protocols for Physical Property Determination

The accurate determination of the physical properties of this compound monomer is crucial for its application and safe handling. Standardized methodologies, such as those developed by ASTM International, are typically employed to ensure data accuracy and reproducibility. Below are detailed descriptions of the likely experimental protocols for measuring the key physical properties.

Density

The density of liquid monomers like this compound is commonly determined using a digital density meter according to ASTM D4052 .[3][4] This method utilizes an oscillating U-tube principle.[3] A small sample of the monomer is introduced into the U-tube, and the instrument measures the oscillation frequency of the tube filled with the sample.[3] This frequency is then correlated to the density of the liquid.[3] The measurement is typically performed at a controlled temperature, such as 25°C, to ensure accuracy.[3] This method is known for its high precision and requires only a small sample volume.[3]

Boiling Point

The boiling point of this compound can be determined following a procedure similar to ASTM D1120 , which is a standard test method for the boiling point of engine coolants but is applicable to other organic liquids.[5][6] In this method, a sample of the monomer is placed in a round-bottom flask and heated.[7] The temperature of the vapor is measured with a calibrated thermometer as the liquid boils under equilibrium conditions at atmospheric pressure.[5] For materials that may decompose at their atmospheric boiling point, the boiling point is often determined at a reduced pressure (e.g., 10 mmHg) and reported along with the pressure.

Viscosity

The viscosity of this compound is a measure of its resistance to flow. A standard method for determining the kinematic viscosity of transparent liquids is ASTM D445 .[8][9] This method involves measuring the time it takes for a specific volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature (e.g., 25°C).[9] The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[8] The dynamic viscosity, reported in centipoise (cP), can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[9]

Refractive Index

The refractive index, a measure of how light bends when passing through the monomer, is a useful property for identification and purity assessment. ASTM D1218 is a standard test method for determining the refractive index of hydrocarbon liquids, which is applicable to this compound.[10][11] This method typically employs a calibrated refractometer, such as an Abbe refractometer. A small drop of the sample is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display at a specified temperature, commonly 20°C or 25°C.[12]

Flash Point

The flash point is a critical safety parameter that indicates the lowest temperature at which the monomer's vapors will ignite in the presence of an ignition source. The Cleveland Open Cup method, as described in ASTM D92 , is a common procedure for determining the flash point of materials with flash points between 79°C and 400°C.[1][13] In this test, the sample is heated in an open cup at a specified rate.[1] A small flame is passed over the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.[1]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound monomer.

Caption: Workflow for the characterization of this compound monomer physical properties.

References

- 1. petrolube.com [petrolube.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 5. store.astm.org [store.astm.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. ASTM D445 - eralytics [eralytics.com]

- 9. intertekinform.com [intertekinform.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. store.astm.org [store.astm.org]

- 12. petrolube.com [petrolube.com]

- 13. PAC-ASTM D92-OptiFlash Cleveland Open Cup [paclp.com]

chemical characteristics of tridecyl acrylate

An In-depth Technical Guide to the Chemical Characteristics of Tridecyl Acrylate (B77674)

Introduction

Tridecyl acrylate is a specialty chemical, an ester of acrylic acid and tridecyl alcohol, belonging to the acrylate ester family.[1] It is a monomer that plays a crucial role in the synthesis of various polymers and copolymers.[2] Its chemical structure, featuring a long, branched tridecyl group linked to an acrylate group, provides an ideal combination of flexibility and chemical reactivity.[1] This monomer is utilized in the formulation of adhesives, coatings, resins, and specialty chemicals like surfactants and lubricants.[2] This guide provides a comprehensive overview of the chemical and physical properties, reactivity, experimental characterization protocols, and safety information for this compound, intended for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

This compound is typically a clear, colorless to slightly yellow, oily liquid at room temperature with a low, mild, or fruity odor.[1][2] It is insoluble in water but soluble in organic solvents such as benzene, toluene, and acetone.[1] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₀O₂ | [3] |

| Molecular Weight | 254.41 g/mol | [3] |

| CAS Number | 3076-04-8 | [2] |

| EC Number | 221-351-8 | |

| Density | 0.88 - 0.9 g/cm³ at 25°C | [3][4] |

| Boiling Point | 150 °C at 10 mmHg; 290 to 330 °C | [2][3] |

| Melting Point | -20 to -75 °C | |

| Flash Point | 118 °C to 132 °C (Open Cup) | [2][3] |

| Vapor Pressure | 0.00027 - 0.01 mmHg at 25°C | [2] |

| Refractive Index | 1.420 - 1.4342 | [2] |

| Viscosity | 10 cP at 25°C | [4] |

| pH Value | 7 | |

| Solubility in Water | Insoluble | [3] |

Reactivity and Polymerization

The chemical reactivity of this compound is dominated by the acrylate group, which contains a carbon-carbon double bond. This double bond allows it to readily undergo polymerization, typically through a free-radical mechanism.[1][5] It can form homopolymers or be copolymerized with other monomers like (meth)acrylic acid and its esters, vinyl acetate, styrene, and butadiene to create materials with specific properties.[6][7]

The polymerization process generally consists of three main stages: initiation, propagation, and termination.[5] During initiation, an initiator (e.g., a peroxide) generates free radicals that react with a this compound monomer, opening the double bond and creating an active radical site.[5][8] In the propagation stage, this active site reacts with additional monomers, rapidly extending the polymer chain.[5] Termination occurs when two growing chains combine or through other reactions that deactivate the radical sites.[5][8]

This compound readily reacts with electrophilic, free-radical, and nucleophilic agents.[3] It is important to note that the polymerization can be hazardous if not controlled.[3] To prevent spontaneous polymerization during storage, an inhibitor such as hydroquinone (B1673460) monomethyl ether (MEHQ) is typically added, and the material must be stored under air, as oxygen is required for the stabilizer to function effectively.[4][6]

Caption: Free-radical polymerization of this compound.

Experimental Protocols for Characterization

The characterization of this compound involves a combination of chromatographic, spectroscopic, and physical measurement techniques to determine its identity, purity, and properties.

Purity and Composition Analysis

Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of acrylate monomers and quantifying them in various materials.[9][10]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Create a series of calibration standards by diluting the stock solution. For solid samples (e.g., polymers), extract the monomer using ultrasonic extraction with methanol.[9]

-

Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) and a suitable column, such as a C18 column (e.g., ZORBAX SB-AQ, 250 mm × 4.6 mm, 5 μm).[9]

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile is typically effective.[9]

-

Flow Rate: Set to a standard rate, for example, 1.0 mL/min.

-

Column Temperature: Maintain at a constant temperature, e.g., 30°C.

-

Detection Wavelength: Monitor at a wavelength appropriate for the acrylate chromophore, typically around 205-210 nm.

-

-

Analysis: Inject the prepared standards and samples. Identify the this compound peak by its retention time and quantify it by comparing its peak area to the calibration curve.[10]

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) can also be used, but challenges may arise due to the low volatility and potential for self-polymerization of acrylates at high temperatures.[9]

Structural Elucidation

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the monomer and to analyze the microstructure of polymers derived from it.

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the acrylate vinyl protons, the ester carbonyl group, and the long alkyl chain of the tridecyl group.

Physical Property Determination

-

Density: Measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25°C).[4]

-

Viscosity: Determined using a viscometer (e.g., a Brookfield viscometer) at a specified temperature.[4]

-

Refractive Index: Measured with a refractometer at a controlled temperature.

-

Boiling and Melting Points: Determined using standard laboratory apparatus or differential scanning calorimetry (DSC).

Caption: Experimental workflow for this compound characterization.

Safety and Handling

This compound requires careful handling due to its potential health hazards. It is classified as causing skin irritation and serious eye irritation.[3] It may also cause an allergic skin reaction and respiratory irritation.[3] Some data suggests it can be fatal if swallowed.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and appropriate laboratory clothing.[11]

-

Handling: Avoid breathing vapor or mist.[11] Use in a well-ventilated area. Contaminated work clothing should not be allowed out of the workplace.[11]

-

Storage: Store in a cool, well-ventilated place away from heat and direct sunlight. To prevent polymerization, this compound must be stored under air and not under inert gases, as oxygen is required for the stabilizer to be effective.[6] The storage temperature should not exceed 35°C.[6]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12]

-

Ingestion: If symptoms persist, consult a doctor.[12]

-

Conclusion

This compound is a versatile monomer with a unique set of properties derived from its long alkyl chain and reactive acrylate functionality. Its low water solubility, wide liquid range, and ability to polymerize make it a valuable component in a diverse range of applications. A thorough understanding of its chemical characteristics, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and industrial settings.

References

- 1. What is this compound - Properties & Specifications [ascent-acrylate.com]

- 2. Cas 3076-04-8,this compound | lookchem [lookchem.com]

- 3. This compound | C16H30O2 | CID 18316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. download.basf.com [download.basf.com]

- 12. bg.cpachem.com [bg.cpachem.com]

tridecyl acrylate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Tridecyl Acrylate (B77674) in Organic Solvents

Introduction

Tridecyl acrylate (C₁₆H₃₀O₂) is a long-chain acrylate monomer prized for its role in the synthesis of specialty polymers. Its incorporation into polymer backbones imparts properties such as hydrophobicity, flexibility, and a low glass transition temperature. These characteristics are highly desirable in the formulation of adhesives, coatings, resins, and specialty lubricants.[1] A fundamental understanding of the solubility of this compound in various organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility data governs critical processes, including polymerization reaction kinetics, purification, formulation of homogenous coatings, and the development of drug delivery systems where polymer-drug miscibility is key.

This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to a scarcity of published quantitative solubility data, this document consolidates available qualitative information, predicts solubility based on physicochemical principles, and furnishes a detailed experimental protocol for its precise determination.

Physicochemical Properties

The solubility behavior of this compound is directly influenced by its molecular structure—a long, non-polar C13 alkyl chain attached to a polar acrylate ester group. This amphiphilic nature dictates its interaction with different types of organic solvents. Key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₀O₂ | [2] |

| Molecular Weight | 254.41 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Density | Approximately 0.88 g/cm³ at 25°C | [3] |

| Boiling Point | 150°C at 10 mmHg | [2] |

| Water Solubility | Insoluble | [2] |

Solubility Profile of this compound

Qualitative Solubility Data

Published data on the solubility of this compound is primarily qualitative. The monomer is consistently reported as being insoluble in water, a characteristic attributed to its long, hydrophobic alkyl chain.[2] Conversely, it is cited as being soluble in several common non-polar organic solvents.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2] |

| Acetone | Soluble | [3] |

| Benzene | Soluble | [3] |

| Toluene | Soluble | [3] |

Predicted Solubility Based on Physicochemical Principles

The principle of "like dissolves like" is a reliable guide for predicting solubility. This compound's large non-polar alkyl tail dominates its chemical nature, suggesting high solubility in non-polar and weakly polar solvents where van der Waals forces are the primary mode of intermolecular interaction. Its polar ester group may allow for some interaction with polar aprotic solvents.

The following table predicts the solubility of this compound in a broader range of solvents based on their polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene, Diethyl Ether | High / Miscible | Dominant van der Waals interactions between the solvent and the long alkyl chain of this compound promote mixing. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | These solvents can interact with the polar ester group while also having sufficient non-polar character to solvate the alkyl chain. |

| Polar Protic | Ethanol, Methanol | Limited to Moderate | The strong hydrogen-bonding network of the alcohols is not easily disrupted by the largely non-polar solute. Solubility is expected to decrease as the alcohol's alkyl chain becomes shorter. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Immiscible | The hydrophobic effect and the inability of the long alkyl chain to participate in the strong hydrogen-bonding network of these solvents lead to insolubility. |

It must be emphasized that these are predictions. For critical applications, experimental verification is essential.

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a multifactorial process. The primary determinants are the intermolecular forces between the solute and solvent molecules. Temperature and the purity of the components also play crucial roles.

Caption: Key factors determining the solubility of this compound.

Experimental Protocols for Solubility Determination

Given the absence of quantitative data, a standardized experimental protocol is necessary for any research or development effort. The following section details a robust methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, which is a gold standard for solubility measurement.[4]

Protocol: Quantitative Determination of this compound Solubility

1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).

2. Materials and Equipment:

-

Chemicals: this compound (≥99% purity), selected organic solvent (HPLC grade or equivalent), internal standard (e.g., n-dodecane for GC analysis).

-

Equipment: Analytical balance, temperature-controlled orbital shaker or water bath, vials with PTFE-lined screw caps (B75204) (e.g., 20 mL scintillation vials), volumetric flasks, pipettes, syringes, syringe filters (0.22 µm, PTFE), gas chromatograph with flame ionization detector (GC-FID), or high-performance liquid chromatograph (HPLC).

3. Procedure:

-

Preparation of Vials: Add an excess amount of this compound to several vials. For a liquid solute, this means adding enough so that a distinct, separate phase of undissolved acrylate is visible after equilibration. A starting point is to add approximately 2 mL of this compound to 10 mL of the organic solvent.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5°C). Agitate the vials at a constant speed (e.g., 150 rpm) for a minimum of 24-48 hours to ensure equilibrium is reached. The presence of a visible excess of the this compound phase should be confirmed.

-

Sample Separation: After equilibration, stop the agitation and allow the vials to remain undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation. This step is critical to avoid contamination of the saturated solution with undissolved micro-droplets.

-

Sampling and Dilution: Carefully withdraw an aliquot (e.g., 1 mL) from the clear, upper solvent phase (the saturated solution) using a pipette or syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. Record the exact mass of the filtered aliquot. Dilute the sample to the flask's mark with the pure solvent and mix thoroughly.

-

Preparation of Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing known amounts of this compound and an internal standard (if used) and dissolving them in the solvent in volumetric flasks.

-

Analysis: Analyze the prepared calibration standards and the diluted samples using a validated GC or HPLC method. The analytical method should be capable of clearly separating the this compound peak from the solvent and any impurities.

-

Calculation:

-

Construct a calibration curve of analyte response versus concentration from the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor and the density of the solvent if converting between mass and volume units. The solubility is typically expressed in g/100 mL or mol/L.

-

4. Safety Precautions: this compound may cause skin and eye irritation and may cause an allergic skin reaction.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound before commencing work.[5]

Caption: Workflow for the experimental determination of solubility.

Conclusion

This compound is a predominantly non-polar monomer that is insoluble in water but exhibits high solubility and miscibility in a wide array of non-polar and polar aprotic organic solvents. While precise, publicly available quantitative solubility data is limited, its solubility behavior can be reliably predicted based on fundamental chemical principles. For applications requiring exact solubility values, the isothermal shake-flask method detailed in this guide provides a robust framework for experimental determination. This knowledge is critical for scientists and researchers in optimizing polymerization processes, developing stable formulations, and advancing material and drug development applications.

References

An In-depth Technical Guide to the Synthesis of Tridecyl Acrylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tridecyl acrylate (B77674), a valuable monomer in various industrial applications, including as a comonomer for lubricating oil additives. The synthesis is primarily achieved through the direct esterification of tridecyl alcohol with acrylic acid or via transesterification of a short-chain acrylate, such as methyl acrylate, with tridecyl alcohol. This document details the experimental protocols, key reaction parameters, and purification methods for both synthetic routes.

Introduction

Tridecyl acrylate is an acrylic acid ester characterized by a C13 alkyl chain. Its structure imparts flexibility and hydrophobicity to polymers. The synthesis of this compound is a critical process for industries that rely on specialty polymers with tailored properties. The two primary methods for its synthesis are direct esterification and transesterification, both of which are discussed in detail in this guide.

Synthetic Pathways

This compound can be synthesized via two main pathways: direct esterification of tridecyl alcohol with acrylic acid and transesterification of an alkyl acrylate (commonly methyl acrylate) with tridecyl alcohol.[1]

Direct Esterification

Direct esterification involves the reaction of tridecyl alcohol with acrylic acid in the presence of an acid catalyst. The reaction produces this compound and water as a byproduct. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, typically through azeotropic distillation.

Reaction Scheme: Direct Esterification

Caption: Direct esterification of tridecyl alcohol with acrylic acid.

Transesterification

Transesterification is an alternative route where tridecyl alcohol reacts with a more volatile acrylate, typically methyl acrylate, in the presence of a catalyst. This reaction yields this compound and a volatile alcohol byproduct (methanol), which is removed by distillation to shift the equilibrium towards the desired product.

Reaction Scheme: Transesterification

Caption: Transesterification of methyl acrylate with tridecyl alcohol.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Direct Esterification of Tridecyl Alcohol with Acrylic Acid

This protocol is based on established methods for the synthesis of long-chain alkyl acrylates.

Materials:

-

Tridecyl alcohol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (polymerization inhibitor)

-

Toluene (B28343) (solvent and azeotropic agent)

-

Sodium hydroxide (B78521) solution (5% w/v)

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate (B86663)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add tridecyl alcohol, acrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove the acidic catalyst and unreacted acrylic acid.

-

Washing: Wash the organic layer sequentially with water and saturated sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation.

Experimental Workflow: Direct Esterification

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tridecyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tridecyl acrylate (B77674). Due to the limited availability of published spectra for tridecyl acrylate, this guide utilizes data from its close structural analog, dodecyl acrylate, as a reliable proxy. The spectral assignments and methodologies presented herein are foundational for the structural elucidation, purity assessment, and quality control of long-chain alkyl acrylates, which are crucial monomers in various industrial and pharmaceutical applications.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ) for the protons and carbons in this compound, based on the analysis of dodecyl acrylate data. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: ¹H NMR Spectral Data for this compound (estimated from Dodecyl Acrylate)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 6.40 | dd | J = 17.3, 1.5 | 1H |

| H-b | 6.12 | dd | J = 17.3, 10.4 | 1H |

| H-c | 5.82 | dd | J = 10.4, 1.5 | 1H |

| H-1 | 4.15 | t | J = 6.7 | 2H |

| H-2 | 1.65 | p | J = 6.7 | 2H |

| H-3 to H-12 | 1.26 | m | - | 20H |

| H-13 | 0.88 | t | J = 6.8 | 3H |

Table 2: ¹³C NMR Spectral Data for this compound (estimated from Dodecyl Acrylate)

| Carbons | Chemical Shift (δ, ppm) |

| C=O | 166.4 |

| C-α | 130.5 |

| C-β | 128.6 |

| C-1 | 64.6 |

| C-2 | 28.7 |

| C-3 | 26.0 |

| C-4 to C-10 | 29.2 - 29.6 |

| C-11 | 31.9 |

| C-12 | 22.7 |

| C-13 | 14.1 |

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for liquid acrylate esters like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for non-polar to moderately polar organic molecules.

-

Concentration: For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.8 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg in the same volume of solvent is recommended to reduce acquisition time.

-

Sample Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the prepared sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds to ensure good resolution.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): 2-5 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm is appropriate for most organic molecules.

-

Temperature: 298 K (25 °C).

Data Processing and Visualization

Following data acquisition, the Free Induction Decay (FID) is processed to generate the final spectrum. Standard processing steps include:

-

Fourier Transformation: Converts the time-domain FID signal into a frequency-domain spectrum.

-

Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

-

Referencing: Calibrates the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

Molecular Structure and NMR Assignments

Caption: Structure of this compound with atom numbering for NMR assignments.

General NMR Experimental Workflow

Caption: A generalized workflow for acquiring and processing NMR spectra.

An In-depth Technical Guide to the FTIR Analysis of Tridecyl Acrylate Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acrylate (B77674) is a long-chain acrylate monomer utilized in the synthesis of various polymers with applications in drug delivery systems, coatings, and adhesives. The specific chemical and physical properties of the resulting polymers are highly dependent on the molecular structure of the monomer and the extent of polymerization. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for the characterization of tridecyl acrylate, both as a monomer and within a polymer matrix. This guide provides a comprehensive overview of the FTIR analysis of this compound, detailing its characteristic functional groups, providing experimental protocols, and illustrating the analytical workflow.

FTIR spectroscopy measures the absorption of infrared radiation by a sample's molecules, which causes vibrations in the molecular bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, FTIR is instrumental in identifying the key functional groups: the acrylate vinyl group (C=C), the ester carbonyl group (C=O), and the long alkyl chain (C-H). Furthermore, FTIR can be used to monitor the polymerization process by observing the disappearance of the vinyl group's characteristic absorption bands.[1][2][3]

Core Functional Groups of this compound

The FTIR spectrum of this compound is dominated by the vibrational modes of its primary functional groups. The key to interpreting the spectrum lies in recognizing these characteristic absorption bands.

-

Alkene (Vinyl) Group: The C=C double bond of the acrylate moiety gives rise to a distinct stretching vibration peak. This peak is critical for monitoring the conversion of the monomer to a polymer, as it will diminish and eventually disappear as the polymerization proceeds.[1][2][3]

-

Ester Group: The ester functionality (-COO-) has two prominent stretching vibrations: the carbonyl (C=O) stretch, which is typically a strong and sharp peak, and the C-O-C stretches, which appear in the fingerprint region of the spectrum.[4]

-

Alkyl Chain: The long tridecyl chain primarily consists of methylene (B1212753) (-CH2-) groups and a terminal methyl (-CH3) group. These produce characteristic C-H stretching and bending vibrations.

Data Presentation: Characteristic FTIR Peaks of this compound

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. These values are based on typical ranges for long-chain acrylates and may vary slightly depending on the sample's physical state and the specific instrumentation used.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2925 | Asymmetric C-H Stretching | -CH₂- | Strong |

| ~2855 | Symmetric C-H Stretching | -CH₂- | Strong |

| ~1730 | C=O Stretching | Ester | Strong |

| ~1637 | C=C Stretching | Alkene (Vinyl) | Medium |

| ~1465 | -CH₂- Scissoring (Bending) | Alkyl Chain | Medium |

| ~1410 | =CH₂ In-plane Bending | Alkene (Vinyl) | Medium |

| ~1270 | C-O Stretching | Ester | Strong |

| ~1190 | C-O Stretching | Ester | Strong |

| ~810 | =CH₂ Out-of-plane Bending (Wagging) | Alkene (Vinyl) | Medium |

Experimental Protocols

The following protocols provide detailed methodologies for the FTIR analysis of liquid this compound monomer. The choice of method depends on the available accessories and the specific requirements of the analysis.

Method 1: Attenuated Total Reflectance (ATR)-FTIR

This is often the simplest and most rapid method for analyzing liquid samples.

Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic functional groups.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Setup:

-

Ensure the FTIR spectrometer and ATR accessory are properly aligned and functioning.

-

Set the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

Select the number of scans to be co-added (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Background Spectrum Collection:

-

Clean the ATR crystal surface thoroughly with the cleaning solvent and a lint-free wipe to remove any contaminants.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the FTIR spectrum of the sample.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

-

Identify the key absorption peaks and compare their wavenumbers to the expected values for this compound's functional groups as listed in the data table.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.

-

Method 2: Transmission FTIR using a Liquid Cell

This method is suitable for quantitative analysis as the path length is fixed.

Objective: To obtain a quantitative or high-quality transmission FTIR spectrum of this compound.

Materials and Equipment:

-

FTIR Spectrometer

-

Demountable or sealed liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr)

-

Syringe or pipette for filling the cell

-

This compound sample

-

Solvent for cleaning (e.g., chloroform (B151607) or dichloromethane)

-

Lint-free wipes

Procedure:

-

Instrument Setup:

-

Configure the spectrometer with the desired parameters (spectral range, resolution, number of scans) as in the ATR method.

-

-

Cell Preparation and Background Spectrum:

-

Assemble the liquid cell according to the manufacturer's instructions, ensuring the windows are clean and free from scratches.

-

For quantitative analysis, a cell with a known path length (e.g., 0.1 mm) should be used.

-

Record a background spectrum using the empty, assembled cell. Alternatively, for solutions, a background spectrum of the pure solvent in the cell can be taken.

-

-

Sample Loading:

-

Using a syringe or pipette, carefully introduce the this compound sample into the filling port of the liquid cell until the space between the windows is completely filled, avoiding air bubbles.

-

-

Sample Analysis:

-

Place the filled liquid cell into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum.

-

-

Data Processing and Analysis:

-

The background spectrum will be automatically subtracted.

-

Identify the characteristic absorption peaks. For quantitative analysis, the absorbance of a specific peak can be related to the concentration using the Beer-Lambert law.

-

-

Cleaning:

-

Disassemble the cell and thoroughly clean the windows with an appropriate solvent. Store the windows in a desiccator to prevent damage from moisture.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the FTIR analysis of this compound.

Caption: Workflow for FTIR analysis of this compound.

Caption: Functional groups of this compound and their FTIR peaks.

References

An In-depth Technical Guide to the Safe Handling of Tridecyl Acrylate

This guide provides comprehensive safety and handling information for tridecyl acrylate (B77674) (CAS No. 3076-04-8), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

Tridecyl acrylate is a clear liquid and a member of the acrylate esters family.[1] It is utilized as a monomer in the synthesis of various polymers and copolymers, contributing to the development of adhesives, coatings, and resins.[1]

| Property | Value | Reference |

| CAS Number | 3076-04-8 | |

| Molecular Formula | C16H30O2 | |

| Molecular Weight | 254.41 g/mol | |

| Appearance | Clear liquid | [2] |

| Boiling Point | 150°C @ 10mm Hg | [1] |

| Flash Point | 118°C | [1] |

| Density | 0.881 g/cm³ | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning [4] or Danger [2][5]

Toxicological Data

The toxicity of acrylates generally decreases with increasing molecular weight.[2] However, this compound still presents notable toxicological concerns.

| Test Type | Species | Route of Exposure | Dose/Duration | Result | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 44700 uL/kg | Details of toxic effects not reported other than lethal dose value. | |

| Eye Irritation | Rabbit | External | 24 hours | Rated 2 on a scale of 1 to 10 (10 being the most severe). | [2][6] |

Experimental Protocols

While specific, detailed experimental protocols for the toxicological data cited are not publicly available, the following diagrams illustrate generalized workflows for key laboratory procedures involving hazardous chemicals like this compound.

Safe Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[3]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[4][7]

-

Do not breathe vapors or mists.[4]

-

Take precautionary measures against static discharge.

-

Wash hands thoroughly after handling and before breaks.[3][4]

-

Contaminated work clothing should not be allowed out of the workplace.[4]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from direct sunlight, heat, and sources of ignition.[4]

-

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen; therefore, monomers must be stored under air rather than an inert atmosphere.[2]

-

Store separately from strong oxidizing agents, strong reducing agents, free radical generators, and peroxides.[4]

Personal Protective Equipment (PPE)

A crucial aspect of safety is the consistent and correct use of PPE.

| PPE Type | Specifications | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary for larger quantities. | [3][4][7] |

| Skin Protection | Handle with impervious gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly. A complete suit protecting against chemicals may be required depending on the scale of work. | [2][3][4] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. If ventilation is insufficient, a NIOSH-approved respirator may be required. | [3][7] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [3][4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. | [3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3][4] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Use personal protective equipment.[3]

-

Ensure adequate ventilation.[3]

-

Evacuate personnel to safe areas.[3]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][4]

-

Contain and collect spillage with inert absorbent material and place it into suitable, closed containers for disposal.[4]

Fire-Fighting:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

-

Specific hazards: The substance is combustible. Vapors are heavier than air and may spread along floors. Polymerization is exothermic and can lead to an uncontrolled reaction.[4]

-

Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][4]

Disposal Considerations

-

Dispose of unused monomer and contaminated materials as hazardous waste through an approved waste disposal program.[4][7]

-